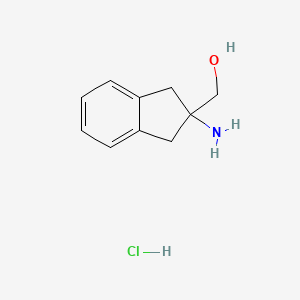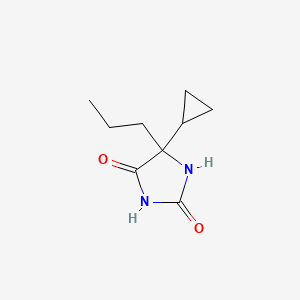
5-Cyclopropyl-5-propylimidazolidine-2,4-dione
説明
5-Cyclopropyl-5-propylimidazolidine-2,4-dione is a cyclic urea compound . It has a molecular weight of 182.22 g/mol . The IUPAC name for this compound is 5-cyclopropyl-5-isopropyl-2,4-imidazolidinedione . The InChI code for this compound is ZWBYRKDZNUBXIN-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione consists of a five-membered ring with two nitrogen atoms and two oxygen atoms . The molecule contains a total of 28 bonds, including 14 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 five-membered ring .Physical And Chemical Properties Analysis
5-Cyclopropyl-5-propylimidazolidine-2,4-dione is a powder at room temperature . It has a melting point of 193-195°C . The storage temperature for this compound is room temperature .科学的研究の応用
Pharmacological Properties
5-Cyclopropyl-5-propylimidazolidine-2,4-dione derivatives have been studied for their pharmacological properties. These compounds have demonstrated high affinity for 5-HT(1A) and 5-HT(2A) receptors, with potential applications as antidepressants and anxiolytics. Notably, certain derivatives have shown an antidepressant-like effect in animal models, more pronounced than traditional medications like imipramine, without affecting locomotor activity (Czopek et al., 2010).
Anticonvulsant Activity
Research on N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones has revealed their significant anticonvulsant properties. These compounds have been effective in seizure tests, with some showing more potency than known antiepileptic drugs like phenytoin and ethosuximide (Byrtus et al., 2011).
Antidiabetic Agents
Thiazolidine-2, 4-diones, including derivatives of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione, have been studied for their hypoglycemic and hypolipidemic activities. These compounds have shown substantial activity in animal models of diabetes and obesity, highlighting their potential as antidiabetic agents (Sohda et al., 1982).
Ultrasound-Assisted Synthesis
Innovative methods like ultrasound-assisted one-pot green synthesis have been used to create N-thiazolidine-2,4-dione isoxazoline derivatives. These methods are more environmentally friendly and efficient, potentially leading to new applications in medicinal chemistry (Thari et al., 2020).
Cytotoxic and Genotoxic Activities
5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione has exhibited potent cytotoxicity against lung cancer cell lines, along with genotoxic effects. These findings suggest its potential use as an anticancer agent (Rodrigues et al., 2018).
Antimycobacterial Activity
Hybrid arylidene thiazolidine-2,4-diones have shown promising antimycobacterial activity against Mycobacterium tuberculosis, with some compounds being significantly more active than standard drugs like pyrimethamine (Ponnuchamy et al., 2014).
Asymmetric Catalysis
Diarylthiazolidin-2,4-diones have been used as nucleophiles in asymmetric catalysis, leading to biologically important derivatives with high enantio- and diastereoselectivities. These derivatives have shown anticancer activities against various cancer cell lines (Jiao et al., 2016).
Safety And Hazards
The safety data sheet for 5-Cyclopropyl-5-propylimidazolidine-2,4-dione indicates that it is harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .
特性
IUPAC Name |
5-cyclopropyl-5-propylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-5-9(6-3-4-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFTZOOEXILROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253940 | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-5-propylimidazolidine-2,4-dione | |
CAS RN |
90565-78-9 | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90565-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





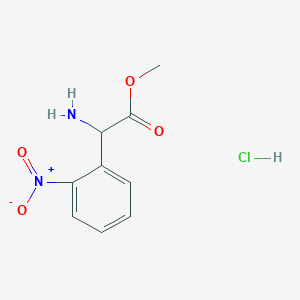
amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
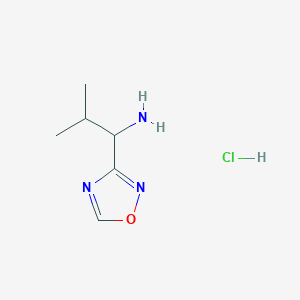
![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)
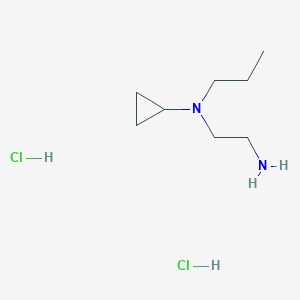
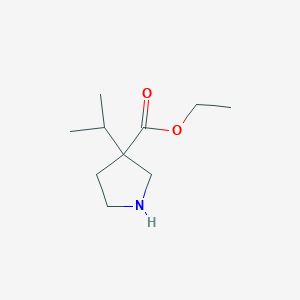

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
